N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a furan ring, and an isoxazole ring
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing thiophene and isoxazole moieties have been associated with a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Biochemical Pathways
Given the broad range of biological activities associated with thiophene and isoxazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer. The downstream effects would depend on the specific pathway and target involved.
Result of Action
Given the wide range of biological activities associated with thiophene and isoxazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects. These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene and furan rings. One common approach is the cyclization of appropriate precursors under specific conditions to form the desired rings. For example, the thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-keto acids with thiols.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings are known for their biological activity and are used in various pharmaceutical applications.
Furan derivatives: Furan-based compounds are also biologically active and have applications in medicine and industry.
Isoxazole derivatives: Isoxazole rings are found in many biologically active molecules and are used in drug development.
Uniqueness: N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide stands out due to its unique combination of thiophene, furan, and isoxazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(12-3-5-15-18-12)14-7-10-1-2-11(17-10)9-4-6-19-8-9/h1-6,8H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNRXGNEJDRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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